Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
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Overview
Description
Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, also known as BCTC, is a chemical compound that has been studied for its potential use in scientific research. This compound is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is involved in the detection of pain and temperature.
Scientific Research Applications
Antibacterial Activity
Research has explored the antibacterial potential of compounds related to Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate. For instance, a study on the synthesis of new sulfonamide hybrids involving carbamate/acyl-thiourea scaffolds showed significant antimicrobial activities against tested bacteria, highlighting the relevance of similar structures in drug discovery efforts for antibacterial agents (Hussein, 2018).
Catalysis in Organic Synthesis
The use of sulfone moieties, akin to the one present in Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, is prevalent in the synthesis of various organic compounds. A notable application includes the use of 4-(4′-diamino-di-phenyl)-sulfone supported on hollow magnetic mesoporous Fe3O4@SiO2 nanoparticles as an efficient catalyst for synthesizing ethyl 2-amino-5,10-dihydro-5,10-dioxo-4-phenyl-4H benzo[g]chromene-3-carboxylates, demonstrating the compound's potential in facilitating complex organic reactions (Safaei‐Ghomi, Enayat-Mehri, & Eshteghal, 2017).
Dyeing Polyester Fibres
Compounds structurally related to Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate have been utilized in the synthesis of novel heterocyclic disperse dyes for dyeing polyester fibers. These dyes, featuring a thiophene moiety, offer vibrant colors with very good levelness on polyester fabric, showcasing the compound's potential utility in textile applications (Iyun et al., 2015).
Synthesis of Heterocyclic Compounds
Efforts to synthesize new heterocyclic compounds containing a sulfonamido moiety have led to the development of structures akin to Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate, aimed at creating effective antibacterial agents. This demonstrates the compound's potential as a precursor in the synthesis of bioactive heterocyclic compounds with potential antibacterial properties (Azab, Youssef, & El-Bordany, 2013).
Enzyme Inhibition and Antioxidant Activity
Carboxylate esters derived from sulfonamide, similar to the ethyl variant of interest, have been synthesized and analyzed for their biological activities, including antioxidant activity and enzyme inhibition capabilities. These findings underscore the compound's potential in contributing to the development of new therapeutic agents with antioxidant and enzyme inhibition properties (Danish et al., 2019).
Future Directions
The study mentioned earlier suggests that ethyl-4-bromophenyl carbamate has potential for tick control . The sum of its effects as an ixodicide and growth regulator had a direct impact on the efficacy of the product in the pen test . Future studies will indicate the potential use of this product for tick control .
properties
IUPAC Name |
ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-2-29-20(26)23-11-13-24(14-12-23)30(27,28)18-9-3-15(4-10-18)19(25)22-17-7-5-16(21)6-8-17/h3-10H,2,11-14H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWKSQVAIQHPKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[4-[(4-bromophenyl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
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